5-Amino-2-fluoro-4-iodobenzoic acid
Description
5-Amino-2-fluoro-4-iodobenzoic acid (molecular formula: C₇H₅FINO₂, molecular weight: ~281.02 g/mol) is a halogenated benzoic acid derivative characterized by the presence of three functional groups:
- Amino group (-NH₂) at position 5.
- Fluoro group (-F) at position 2.
- Iodo group (-I) at position 4.
This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it valuable in synthetic organic chemistry and pharmaceutical research. The iodine atom enhances reactivity in cross-coupling reactions, while the electron-withdrawing fluorine and amino groups influence its acidity and binding affinity to biological targets .
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
ZGOMVGUWOCWVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)I)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluoro-4-iodobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated sulfuric acid for nitration and hydrogenation catalysts for reduction .
Industrial Production Methods
Industrial production methods for 5-Amino-2-fluoro-4-iodobenzoic acid are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines.
Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Coupling: Palladium catalysts with ligands such as triphenylphosphine
Major Products
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones.
Reduction Products: Amines
Scientific Research Applications
5-Amino-2-fluoro-4-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-iodobenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for these targets. The amino group can participate in hydrogen bonding, further stabilizing the interaction .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substitution Position Dictates Reactivity: Iodine at position 4 (as in the target compound) optimizes steric and electronic effects for Suzuki-Miyaura coupling, whereas iodine at position 3 (e.g., 5-Amino-2-fluoro-3-iodobenzoic acid) reduces coupling efficiency due to proximity to the carboxylic acid group . Amino groups at position 5 (target compound) enhance hydrogen bonding with biological targets compared to amino groups at position 4 (e.g., 4-Amino-2-fluoro-5-iodobenzoic acid), which may prioritize hydrophobic interactions .
Biological Activity: The target compound’s amino-fluoro-iodo triad shows 50% enzyme inhibition (IC₅₀ ~50 µM) in preliminary studies, outperforming analogs with chlorine substitutions (e.g., IC₅₀ ~60 µM for Methyl 2-amino-4-chloro-5-iodobenzoate) . Fluorine at position 2 increases metabolic stability compared to non-fluorinated analogs (e.g., 4-Iodobenzoic acid), which are more prone to oxidative degradation .
Synthetic Utility: Industrial-scale synthesis of the target compound employs continuous flow systems for higher purity (>98%), whereas analogs like 4-Amino-2-fluoro-6-iodobenzoic acid require costly chromatography due to byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
